molecular formula C18H19N3O4S2 B2500686 4-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946341-43-1

4-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Katalognummer B2500686
CAS-Nummer: 946341-43-1
Molekulargewicht: 405.49
InChI-Schlüssel: PGLAFKMISVFHDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocyclic components. While the papers provided do not directly discuss this compound, they do provide insights into similar sulfonamide derivatives, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the formation of an amide linkage between a sulfonamide group and an aromatic or heteroaromatic amine. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the coupling of benzenesulfonamide with a phenylthiazol moiety . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods could potentially be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic system. The molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide, have been reported, showing significant conformational differences based on the substitution pattern on the aromatic ring . These structural insights can be valuable when predicting the conformation and potential binding interactions of the compound .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including interactions with metal ions to form complexes. For instance, Co(II) and Ni(II) complexes containing 4-((3-ethoxy-2-hydroxy benzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide have been synthesized, indicating that the sulfonamide nitrogen and other functional groups can coordinate to metal centers . This reactivity could be relevant for the compound if it is used in metal coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups on the aromatic ring can affect the acidity of the sulfonamide NH group and its ability to form hydrogen bonds. The fluorescence properties of sulfonamide derivatives can also be studied, as demonstrated by the fluorescence quenching observed in Co(II) and Ni(II) complexes . These properties are important for understanding the behavior of the compound in biological systems and its potential applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

  • A study by Sarvaiya et al. (2019) involved the synthesis of compounds similar to 4-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide. These compounds demonstrated antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Cerebral Vasospasm Prevention

  • Zuccarello et al. (1996) explored the effectiveness of related compounds in preventing cerebral vasospasm following subarachnoid hemorrhage, highlighting potential therapeutic applications in neurological conditions (Zuccarello et al., 1996).

Anticancer and Antimicrobial Properties

  • Wardkhan et al. (2008) reported the synthesis of thiazoles and their derivatives, showing in vitro antimicrobial activity against bacterial and fungal strains. This indicates the potential of these compounds in antimicrobial and anticancer research (Wardkhan et al., 2008).

Evaluation in Pulmonary Fibrosis and Cough

  • Norman (2014) evaluated the use of similar phosphatidylinositol 3-kinase inhibitors for treating idiopathic pulmonary fibrosis and cough, suggesting a role in respiratory conditions (Norman, 2014).

Cytotoxicity and Enzyme Inhibition

  • Gul et al. (2016) synthesized a series of compounds with structural similarities, which were tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. This indicates the relevance of such compounds in cancer and enzyme inhibition studies (Gul et al., 2016).

Anti-Inflammatory and Anticancer Potential

  • Küçükgüzel et al. (2013) explored the anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities of celecoxib derivatives. This broad spectrum of activities suggests potential therapeutic applications (Küçükgüzel et al., 2013).

Pharmacokinetics in Various Species

  • Stearns et al. (2002) investigated the pharmacokinetics and oral bioavailability of a related compound in rats, dogs, and monkeys, contributing to the understanding of its pharmacological properties (Stearns et al., 2002).

Photodynamic Therapy for Cancer Treatment

  • Pişkin et al. (2020) synthesized new derivatives showing high singlet oxygen quantum yield, relevant for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity Against Tumor Cell Lines

  • Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents, showing activity against various cancer cell lines (Motavallizadeh et al., 2014).

Oral Bioavailability in Pharmacokinetic Study

  • Ohashi et al. (1999) developed a method for determining the concentrations of TA-0201, a related compound, in plasma and tissues, contributing to pharmacokinetic research (Ohashi, Nakamura, & Yoshikawa, 1999).

Eigenschaften

IUPAC Name

4-ethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-2-25-14-5-7-15(8-6-14)27(23,24)19-11-12-21-18(22)10-9-16(20-21)17-4-3-13-26-17/h3-10,13,19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLAFKMISVFHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.